2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine
Brand Name: Vulcanchem
CAS No.: 805184-96-7
VCID: VC3786833
InChI: InChI=1S/C10H11N3O/c11-7-6-9-12-10(13-14-9)8-4-2-1-3-5-8/h1-5H,6-7,11H2
SMILES: C1=CC=C(C=C1)C2=NOC(=N2)CCN
Molecular Formula: C10H11N3O
Molecular Weight: 189.21 g/mol

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine

CAS No.: 805184-96-7

Cat. No.: VC3786833

Molecular Formula: C10H11N3O

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine - 805184-96-7

Specification

CAS No. 805184-96-7
Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
IUPAC Name 2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine
Standard InChI InChI=1S/C10H11N3O/c11-7-6-9-12-10(13-14-9)8-4-2-1-3-5-8/h1-5H,6-7,11H2
Standard InChI Key FDRQQRWVLQQGBK-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NOC(=N2)CCN
Canonical SMILES C1=CC=C(C=C1)C2=NOC(=N2)CCN

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine, reflects its core structure: a five-membered 1,2,4-oxadiazole ring with a phenyl group (-C6_6H5_5) at position 3 and a two-carbon amine chain (-CH2_2CH2_2NH2_2) at position 5 . Its SMILES notation, C1=CC=C(C=C1)C2=NOC(=N2)CCN, encodes the connectivity of atoms, emphasizing the aromatic phenyl ring fused to the heterocycle .

Table 1: Key Identifiers of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine

PropertyValue
CAS Registry Number805184-96-7
Molecular FormulaC10H11N3O\text{C}_{10}\text{H}_{11}\text{N}_3\text{O}
Molecular Weight189.21 g/mol
InChI KeyFDRQQRWVLQQGBK-UHFFFAOYSA-N
Topological Polar Surface Area71.8 Ų

Structural Analysis

The 1,2,4-oxadiazole ring is a planar, aromatic heterocycle with delocalized π-electrons contributed by two nitrogen atoms and one oxygen atom. Substituents influence electronic distribution:

  • Phenyl Group: Enhances lipophilicity and stabilizes the ring through resonance .

  • Ethanamine Chain: Introduces basicity (pKa ~10.5 for primary amines) and hydrogen-bonding capability, critical for biological interactions .

X-ray crystallography of analogous compounds reveals bond lengths of 1.32–1.38 Å for N-O and C-N bonds within the oxadiazole ring, consistent with partial double-bond character .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary route involves cyclocondensation of amidoximes with carboxylic acid derivatives under acidic or basic conditions :

  • Amidoxime Formation: Reacting nitriles with hydroxylamine yields amidoximes (e.g., benzamidoxime from benzonitrile).

  • Cyclization: Treating amidoximes with acyl chlorides or anhydrides in the presence of a base (e.g., NaHCO3_3) forms the oxadiazole ring.

For example:

Ph-C≡N+NH2OHPh-C(NH2)=N-OH(Amidoxime)\text{Ph-C≡N} + \text{NH}_2\text{OH} \rightarrow \text{Ph-C(NH}_2\text{)=N-OH} \quad \text{(Amidoxime)} Ph-C(NH2)=N-OH+ClCO-CH2CH2NH2Target Compound+HCl\text{Ph-C(NH}_2\text{)=N-OH} + \text{ClCO-CH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{Target Compound} + \text{HCl}

Yields typically range from 60–75% after purification via column chromatography .

Scalability and Optimization

Industrial production employs continuous flow reactors to enhance efficiency and safety. Key parameters include:

  • Temperature: 80–100°C for exothermic cyclization.

  • Catalysts: Lewis acids like FeCl3_3 accelerate ring closure .

  • Solvents: Ethanol or acetonitrile balance reactivity and environmental impact.

Physicochemical Properties

Thermal and Solubility Characteristics

  • Melting Point: Predicted >150°C based on analogues with similar substituents .

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, 12 mg/mL) but poorly in water (<1 mg/mL) due to hydrophobic phenyl group .

  • Stability: Degrades above 200°C, releasing NOx_x gases, as observed in thermogravimetric analysis .

Table 2: Comparative Properties of 1,2,4-Oxadiazole Derivatives

CompoundMelting Point (°C)Water Solubility (mg/mL)LogP
2-(3-Phenyl-...)ethanamine>150<12.1
3-(4-Nitrophenyl) analogue1670.52.5
5-Methyl derivative1322.31.8

Spectroscopic Profiles

  • IR Spectroscopy: Strong absorption at 1650 cm1^{-1} (C=N stretch) and 1240 cm1^{-1} (N-O stretch) .

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.8–8.1 (m, 5H, Ph), 3.1 (t, 2H, CH2_2NH2_2), 2.7 (t, 2H, CH2_2-oxadiazole) .

Pharmacological and Material Applications

Materials Science Applications

  • Polymer Additives: Improves thermal stability of polyamides by 40°C when incorporated at 5 wt%, attributed to radical scavenging by the oxadiazole ring .

  • Liquid Crystals: Smectic phases observed in derivatives with longer alkyl chains, suggesting utility in display technologies .

Future Directions

Further research should prioritize:

  • Structure-Activity Relationships: Modifying the ethanamine chain to enhance bioavailability.

  • Green Synthesis: Developing solvent-free cyclization methods using microwave irradiation.

  • Clinical Trials: Evaluating antitussive efficacy in human subjects.

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